molecular formula C21H19N3O3S B2387485 N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-60-9

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2387485
CAS No.: 852133-60-9
M. Wt: 393.46
InChI Key: YHYDKNGUPJOGLB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and substituted with various functional groups such as methoxy, methyl, and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole carboxamide derivatives have shown potent inhibitory activities against cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Cellular Effects

The cellular effects of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are not well-documented. Thiazole derivatives have been reported to exhibit various effects on cells. For example, some thiazole carboxamide derivatives have shown cytotoxic activities against cancer cell lines . They have also been found to exhibit antibacterial activity against various bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. It is known that thiazole derivatives can interact with various biomolecules. For instance, some thiazole carboxamide derivatives have been found to bind to COX-2 isozyme favorably over COX-1 enzyme . This binding interaction can lead to the inhibition of the enzyme, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of thiazole derivatives can change over time. For example, some thiazole derivatives have shown time-dependent inhibitory activities against COX enzymes .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that the effects of thiazole derivatives can vary with different dosages. For example, some thiazole carboxamide derivatives have shown dose-dependent inhibitory activities against COX enzymes .

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromoacetate to form an intermediate. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids or bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide
  • 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl derivatives

Uniqueness

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYDKNGUPJOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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